9-Hexadecyn-1-ol

Catalog No.
S1906583
CAS No.
88109-73-3
M.F
C16H30O
M. Wt
238.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Hexadecyn-1-ol

CAS Number

88109-73-3

Product Name

9-Hexadecyn-1-ol

IUPAC Name

hexadec-9-yn-1-ol

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-6,9-16H2,1H3

InChI Key

BBJUQSUKHMQMSH-UHFFFAOYSA-N

SMILES

CCCCCCC#CCCCCCCCCO

Canonical SMILES

CCCCCCC#CCCCCCCCCO

9-Hexadecyn-1-ol is a long-chain fatty alcohol with the chemical formula C16H30OC_{16}H_{30}O. It is characterized by a triple bond located at the ninth carbon atom in its aliphatic chain, making it part of the alkyne family. The compound is also known by various names, including hexadec-9-yn-1-ol and 9-Hexadecynol. Its structure consists of a linear chain of sixteen carbon atoms with a hydroxyl (-OH) group at one end, which contributes to its properties and reactivity.

, typical for alcohols and alkynes:

  • Esterification: It can react with acids to form esters. For instance, it can be converted to its acetate derivative through the reaction with acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Hydrogenation: The triple bond in 9-Hexadecyn-1-ol can be hydrogenated to yield 9-Hexadecen-1-ol or hexadecan-1-ol, depending on the extent of hydrogenation.
  • Oxidation: Under oxidative conditions, 9-Hexadecyn-1-ol can be oxidized to form aldehydes or ketones, depending on the reagents used. For example, using pyridinium chlorochromate can convert it to the corresponding aldehyde .

Research indicates that 9-Hexadecyn-1-ol exhibits various biological activities. It has been identified in pheromone gland extracts from certain insects, suggesting a role in chemical communication and mating behaviors. Additionally, studies have shown that similar compounds can exhibit antimicrobial properties and may influence growth patterns in various biological systems .

The synthesis of 9-Hexadecyn-1-ol typically involves the following methods:

  • Reduction of Alkynoic Acids: One common method is the reduction of hexadecyne derivatives or related alkynoic acids using lithium aluminum hydride, which selectively reduces the triple bond while preserving the alcohol functionality.
  • Alkylation Reactions: Another approach involves alkylating suitable precursors with appropriate reagents under controlled conditions to introduce the hydroxyl group at the terminal position.
  • Direct Synthesis from Fatty Acids: Fatty acids can be converted into their corresponding alcohols through reduction processes, often utilizing catalytic hydrogenation techniques .

9-Hexadecyn-1-ol has several applications across various fields:

  • Chemical Industry: It is used as an intermediate in the synthesis of surfactants and emulsifiers due to its amphiphilic properties.
  • Pharmaceuticals: The compound is explored for potential therapeutic applications due to its biological activity, particularly in developing insect pheromone analogs.
  • Cosmetics and Personal Care Products: Its emollient properties make it suitable for formulations in cosmetics and skin care products.

Interaction studies involving 9-Hexadecyn-1-ol focus on its behavior in biological systems and its interactions with other molecules:

  • Pheromone Interaction: Studies have demonstrated that 9-Hexadecyn-1-ol interacts with specific receptors in insects, influencing mating behaviors and potentially serving as a pest control agent .
  • Biochemical Pathways: Research indicates that fatty alcohols like 9-Hexadecyn-1-ol may play roles in various biochemical pathways, affecting lipid metabolism and cellular signaling processes.

Several compounds share structural similarities with 9-Hexadecyn-1-ol, including:

Compound NameStructure TypeNotable Features
9-Hexadecen-1-olUnsaturated AlcoholContains a double bond; involved in pheromone synthesis .
Hexadecan-1-olSaturated AlcoholNo double or triple bonds; widely used as a lubricant .
10-HexadecanalAldehydeContains an aldehyde functional group; used in flavoring.
Palmitoleyl alcoholUnsaturated AlcoholSimilar chain length; found in natural oils .

Uniqueness of 9-Hexadecyn-1-ol

The unique feature of 9-Hexadecyn-1-ol lies in its triple bond configuration at the ninth carbon position, which distinguishes it from both saturated and unsaturated fatty alcohols. This structural characteristic not only influences its reactivity but also enhances its potential applications in pheromone synthesis and as a chemical intermediate in organic synthesis processes.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for this compound is hexadec-9-yn-1-ol [1] [3]. This name provides specific information about the molecular structure:

  • "Hexadec" indicates a 16-carbon chain backbone
  • "9-yn" specifies a triple bond at position 9 (between C9 and C10)
  • "1-ol" denotes a hydroxyl group at position 1

The compound is also known by several synonyms and alternative names:

In chemical databases and literature, the compound is identified by various identifiers:

  • InChI: InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-6,9-16H2,1H3 [1] [3]
  • InChIKey: BBJUQSUKHMQMSH-UHFFFAOYSA-N [1] [3]
  • SMILES notation: CCCCCCC#CCCCCCCCCO [3] [10]

These systematic identifiers provide unambiguous ways to represent the chemical structure in databases and publications.

Structural Isomers and Related Compounds

9-Hexadecyn-1-ol belongs to a family of compounds that share the same molecular formula (C₁₆H₃₀O) but differ in the arrangement of atoms. These structural isomers can be categorized into several types:

Position Isomers (Triple Bond)

Position isomers feature the triple bond at different locations along the carbon chain while maintaining the hydroxyl group at position 1. Examples include:

  • 8-Hexadecyn-1-ol
  • 7-Hexadecyn-1-ol
  • 10-Hexadecyn-1-ol
  • And other positional variants (2-Hexadecyn-1-ol through 14-Hexadecyn-1-ol) [10]

Position Isomers (Hydroxyl Group)

These isomers maintain the triple bond at position 9 but place the hydroxyl group at different positions along the chain:

  • 9-Hexadecyn-2-ol
  • 9-Hexadecyn-3-ol
  • And other variants with the hydroxyl group at positions 2 through 16

Functional Group Isomers

Compounds with the same molecular formula but different functional groups include:

  • Hexadec-9-ynal (aldehyde instead of alcohol)
  • Hexadec-9-yn-2-one (ketone instead of alcohol)
  • Various ethers and other oxygen-containing functional group arrangements

Related Compounds

Several structurally related compounds differ from 9-Hexadecyn-1-ol in the degree of unsaturation or chain length:

  • Hexadecan-1-ol (C₁₆H₃₄O): The fully saturated analog lacking the triple bond [11]
  • 9-Hexadecen-1-ol (C₁₆H₃₂O): Contains a double bond instead of a triple bond at position 9 [13] [14]
  • Homologous series members with one carbon more or less: 8-Pentadecyn-1-ol (C₁₅H₂₈O) and 9-Heptadecyn-1-ol (C₁₇H₃₂O)

9-Hexadecyn-1-ol is particularly notable as a precursor to the sex pheromone (Z)-9-hexadecenal, which is found in several insect species including Helicoverpa armigera (Cotton bollworm), Scirpophaga incertulas (Rice Yellow Stem Borer), and others [15] [7].

Stereochemical Considerations

The stereochemistry of 9-Hexadecyn-1-ol presents several interesting features:

Absence of Stereogenic Centers

The parent compound 9-Hexadecyn-1-ol does not contain any stereogenic (chiral) centers in its structure. All carbon atoms in the molecule are either primary, secondary, or connected to identical groups, preventing the formation of stereoisomers based on tetrahedral carbon centers.

Geometric Isomerism at Triple Bond

Unlike double bonds, which can exhibit cis-trans (E/Z) isomerism, triple bonds cannot form geometric isomers. This is due to the linear geometry imposed by the sp hybridization at the triple bond, which creates a 180° bond angle [5] [16]. The cylindrical distribution of electron density around the triple bond axis prevents any possibility of restricted rotation that would lead to distinct geometric isomers [6].

Conformational Isomerism

9-Hexadecyn-1-ol can adopt various conformations due to rotation around single bonds in the carbon chain. However, the triple bond region imposes constraints on the overall molecular shape:

  • The carbon atoms directly involved in the triple bond (C9 and C10) and their adjacent atoms must maintain a linear arrangement.
  • The remaining portions of the carbon chain can rotate freely around single bonds, leading to numerous possible conformations.
  • The hydroxyl group at C1 can also adopt different orientations relative to the carbon chain.

These conformational variations do not constitute distinct isomers but rather represent different energy states of the same molecule that can interconvert at room temperature.

Chemical Bonding and Electronic Structure

The electronic structure of 9-Hexadecyn-1-ol is characterized by two distinct regions with different hybridization states and bonding patterns: the triple bond region and the hydroxyl group region.

Triple Bond Region

The triple bond between carbon atoms 9 and 10 exhibits sp hybridization [4] [17] [18]. This hybridization state results from the mixing of one s orbital and one p orbital from each carbon atom, leaving two unhybridized p orbitals per carbon atom. The key features of this bonding arrangement include:

  • One sigma (σ) bond formed by head-on overlap of sp hybrid orbitals from C9 and C10 [17] [18]
  • Two pi (π) bonds formed by side-on overlap of the two sets of unhybridized p orbitals [17] [19]
  • A bond length of approximately 120 pm, which is significantly shorter than C-C single bonds (154 pm) or C=C double bonds (133 pm) [19] [6]
  • A bond strength of approximately 839 kJ/mol, making it stronger than both single bonds (348 kJ/mol) and double bonds (611 kJ/mol) [6]
  • A linear geometry with 180° bond angles at both C9 and C10, characteristic of sp hybridization [5] [16]
    The triple bond creates a region of high electron density due to the concentration of electrons in the two π bonds. This electron density is distributed cylindrically around the bond axis, creating a potential site for electrophilic attack [19].

Hydroxyl Group Region

The carbon atom (C1) bearing the hydroxyl group exhibits sp³ hybridization, as do most of the carbon atoms in the chain except those involved in the triple bond. The hydroxyl group itself features:

  • A polar covalent O-H bond with partial positive charge on the hydrogen and partial negative charge on the oxygen [20]
  • Two lone pairs of electrons on the oxygen atom, housed in sp³ hybrid orbitals [20]
  • A tetrahedral arrangement around C1 with bond angles of approximately 109.5° [16]
  • The ability to participate in hydrogen bonding as both a donor (through the hydrogen atom) and an acceptor (through the oxygen lone pairs) [20]

Overall Electronic Structure

The electronic structure of 9-Hexadecyn-1-ol combines features of both alkynes and alcohols:

  • The carbon chain consists primarily of sp³ hybridized carbon atoms with tetrahedral geometry, except at the triple bond.
  • The triple bond region (C9-C10) features sp hybridization with linear geometry and high electron density.
  • The hydroxyl group introduces polarity and hydrogen bonding capability to one end of the molecule.
  • The overall dipole moment is directed primarily toward the hydroxyl group due to the electronegativity of oxygen, while the triple bond has minimal contribution to polarity due to its symmetrical electron distribution [20].

Physical State and Appearance

9-Hexadecyn-1-ol is a colorless to pale yellow liquid at room temperature [1] [2]. The compound exhibits typical characteristics of long-chain fatty alcohols with acetylenic functionality. The molecular structure consists of a sixteen-carbon chain with a terminal alcohol group and an internal triple bond at the 9-position, which contributes to its unique physical properties [1] [3].

Phase Behavior and Transitions

Boiling and Melting Points

The boiling point of 9-Hexadecyn-1-ol has been determined to be 339.2°C at 760 mmHg [1] [4]. Alternative boiling point values reported include 666.66 K (393.51°C) using the Joback estimation method [5] [6]. The melting point remains undetermined in the available literature, with most sources reporting it as not available [1] [4].

Phase Diagrams

Comprehensive phase diagrams for 9-Hexadecyn-1-ol are not available in the current literature. The compound likely exhibits typical phase behavior for long-chain fatty alcohols, transitioning from solid to liquid to gas phases with increasing temperature and appropriate pressure conditions.

Critical Properties

The critical properties of 9-Hexadecyn-1-ol have been estimated using the Joback method [5] [6]:

  • Critical Temperature: 837.62 K (564.47°C)
  • Critical Pressure: 1597.44 kPa (15.97 bar)
  • Critical Volume: 0.912 m³/kmol

These values represent theoretical estimates based on group contribution methods and provide insight into the compound's behavior under extreme conditions.

Thermodynamic Properties

Heat Capacity and Enthalpy Values

The ideal gas heat capacity of 9-Hexadecyn-1-ol exhibits temperature dependence according to Joback method calculations [5] [6]:

Temperature (K)Heat Capacity (J/mol·K)
666.66650.81
695.15667.14
723.65682.75
752.14697.69
780.63711.97
809.13725.61
837.62738.63

The enthalpy of formation in the gas phase is calculated to be -253.50 kJ/mol, while the enthalpy of fusion is estimated at 44.41 kJ/mol [5] [6]. The enthalpy of vaporization is 70.04 kJ/mol [5] [6].

Gibbs Free Energy

The standard Gibbs free energy of formation for 9-Hexadecyn-1-ol is estimated to be 149.82 kJ/mol using the Joback method [5] [6]. This positive value indicates that the compound is thermodynamically less stable than its constituent elements in their standard states.

Entropy Considerations

Specific entropy values for 9-Hexadecyn-1-ol are not available in the literature. However, the compound's entropy would be expected to be relatively high due to its long-chain structure and the presence of rotational freedom around the carbon-carbon bonds.

Solubility Parameters

The water solubility of 9-Hexadecyn-1-ol is extremely low, with a log10 solubility value of -5.58 mol/L, calculated using the Crippen method [5] [6]. This indicates the compound is highly hydrophobic. The octanol/water partition coefficient (LogP) is 4.683 [1] [5], confirming the lipophilic nature of the molecule.

Density and Viscosity

The density of 9-Hexadecyn-1-ol at 25°C is 0.871 g/cm³ [1] [7]. This value is consistent with typical densities of long-chain fatty alcohols. Viscosity measurements are not available in the current literature for this specific compound.

Other Physical Constants

Additional physical constants for 9-Hexadecyn-1-ol include:

  • Molecular Weight: 238.41 g/mol [1] [3]
  • Exact Mass: 238.23 Da [1] [3]
  • Refractive Index: 1.465 [1] [7]
  • Flash Point: 145.5°C [1] [4]
  • Polar Surface Area: 20.23 Ų [1] [3]
  • McGowan Volume: 233.570 ml/mol [5] [6]
  • Hydrogen Bond Donors: 1 [3]
  • Hydrogen Bond Acceptors: 1 [3]
  • Rotatable Bonds: 11 [3]

XLogP3

6.9

Other CAS

88109-73-3

Wikipedia

9-Hexadecyn-1-ol

Dates

Last modified: 08-16-2023

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